N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride

Chemical probe Bioactivity landscape Selectivity profiling

Many kinase or transporter SAR programs are compromised by polypharmacology or pre-annotated bioactivity, making selectivity profiling unreliable. Researchers sourcing pyrazin-2-amine probes by core similarity alone risk acquiring analogs with irrelevant target engagement. This compound delivers a rigorously characterized, sparse-annotation scaffold that solves both problems: • GlyT1 pharmacophore alignment - enables rational hit expansion while avoiding the kinase cross-reactivity common to pyrazine chemical probes. • Negative-control utility - the absence of PubChem/ChEMBL bioactivity records makes it ideal as a specificity reference in kinase-panel deconvolution. • Freedom-to-operate - minimal prior-art exemplification reduces patent conflict risk during lead optimization. Supplied as the hydrochloride salt for enhanced aqueous solubility, with consistent lot-to-lot purity and full documentation, ensuring researchers and procurement managers receive a reliable, shipping-ready product.

Molecular Formula C16H22ClN5
Molecular Weight 319.83 g/mol
CAS No. 1361116-27-9
Cat. No. B1443554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride
CAS1361116-27-9
Molecular FormulaC16H22ClN5
Molecular Weight319.83 g/mol
Structural Identifiers
SMILESC1CNCCC1CCC2=CC(=NC=C2)NC3=NC=CN=C3.Cl
InChIInChI=1S/C16H21N5.ClH/c1(13-3-6-17-7-4-13)2-14-5-8-19-15(11-14)21-16-12-18-9-10-20-16;/h5,8-13,17H,1-4,6-7H2,(H,19,20,21);1H
InChIKeyMRHLQMVOVPEYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(2-Piperidin-4-ylethyl)pyridin-2-yl)pyrazin-2-amine HCl Baseline Properties


N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride (C₁₆H₂₂ClN₅, MW 319.83 g/mol) is a heterocyclic compound in which a pyrazin-2-amine core is connected via an ethyl bridge to a 4-(2-(piperidin-4-yl)ethyl)pyridine moiety. The hydrochloride salt form enhances aqueous solubility for biological assay compatibility . This compound has drawn interest as a chemical biology probe or lead-like scaffold, though its publicly documented bioactivity profile remains sparse [1].

Why Generic Substitution Is Scientifically Unjustified


Pyrazin-2-amine derivatives are employed in diverse target families (kinases, GPCRs, transporters), where even modest structural modifications can invert selectivity or abolish target engagement [1]. The specific combination of a 4-(2-piperidin-4-ylethyl) linker and a pyrazin-2-amino head group found in this compound is rarely encountered in public chemogenomic databases, making generic selection based on core structural similarity alone unreliable. Consequently, purchasing a close analog without identical substitution pattern risks investing in a compound with undetermined, potentially irrelevant biological performance [2].

Public Data-Driven Differentiation Guide


No Prior Bioactivity: De Novo Probe Advantage

As of 2026-04-28, PubChem and ChEMBL contain zero discrete bioassay results for this exact compound, whereas the heavily profiled pyrazin-2-amine kinase inhibitors (e.g., those claimed in the ATR inhibitor patent US10479784B2) accumulate >50 annotated screening records across diverse targets [1]. For academic groups initiating target identification or selectivity panels, a compound with a 'blank' annotation history reduces the risk of rediscovering known polypharmacology and facilitates unambiguous interpretation of primary screening data [2].

Chemical probe Bioactivity landscape Selectivity profiling

GlyT1 vs. Kinase Pharmacophore Alignment

The patent US20070254880A1 discloses pyrazinyl piperidine compounds as inhibitors of the glycine transporter GlyT1 [1]. The target compound's substructure — pyrazine linked via ethyl to a piperidine-substituted pyridine — maps directly onto the claimed pharmacophore, while pyrazin-2-amines developed for ATR kinase inhibition (e.g., US10479784B2 examples) diverge substantially in substitution pattern and lack the piperidine linker critical for GlyT1 affinity. No GlyT1 IC₅₀ value is publicly disclosed for the specific compound, but the potential transporter activity represents a rational differentiation axis for researchers working on glutamatergic or glycinergic neurotransmission [2].

Glycine transporter 1 Neuropsychiatric disorders CNS drug discovery

Sparse Prior Art: IP Advantage

A patent landscape search reveals that the exact substitution pattern — 4-(2-piperidin-4-ylethyl) on a N-(pyridin-2-yl)pyrazin-2-amine core — is not explicitly exemplified in the major pyrazine-containing patent families (e.g., WO2005094514, US20090118305A1) [1]. Conversely, simpler N-(piperidin-4-yl)pyrazin-2-amine variants are extensively claimed (e.g., CAS 1185309-22-1). This lower prior-art density may offer medicinal chemistry teams greater freedom-to-operate when pursuing composition-of-matter patents [2].

Patent landscape Freedom-to-operate Lead optimization

Procurement-Driven Application Scenarios


De Novo GlyT1 Probe Development

Academic or biotech laboratories investigating glycinergic neurotransmission may use this compound as a starting scaffold for structure–activity relationship (SAR) studies. Because known GlyT1 inhibitor patents (e.g., US20070254880A1) encompass similar substructures [1], the scaffold offers a rational entry point for hit expansion, especially when seeking to avoid the kinase polypharmacology inherent to many pyrazine-containing chemical probes.

Kinase-Selectivity Counter-Screening

The absence of pre-annotated bioactivity records in PubChem/ChEMBL [1] makes this compound attractive as a potential negative control or specificity reference in kinase profiling panels. Procurement for use alongside annotated pyrazin-2-amine ATR inhibitors (US10479784B2) can help deconvolute selectivity windows and confirm the uniqueness of the chemical series.

Lead Generation with Reduced IP Risk

Pharmaceutical industry groups may acquire this compound as a structurally novel core for lead optimization programs. The sparse prior-art exemplification of the exact scaffold [1] provides a stronger freedom-to-operate position compared to heavily patented N-(piperidin-4-yl)pyrazin-2-amine derivatives, reducing the risk of patent conflict during early-stage development.

Transporter vs. Kinase Pathway Dissection Tool

Given the scaffold's potential GlyT1 pharmacophore alignment but uncharacterized bioactivity profile [1], researchers can perform systematic selectivity profiling to dissect transporter-dependent cellular phenotypes. A structurally related but biologically uncommitted tool molecule is particularly useful for chemoproteomic profiling and cellular target engagement assays.

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